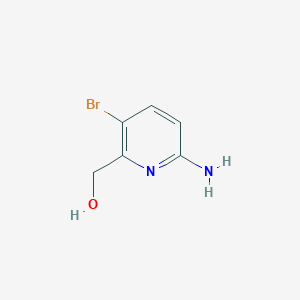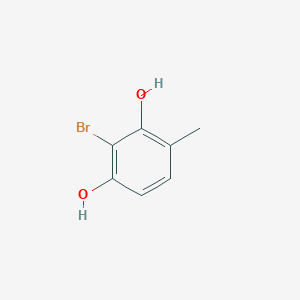
2-Bromo-4-methylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methylbenzene-1,3-diol is an aromatic compound derived from benzene. It features a bromine atom and a methyl group attached to a benzene ring, along with two hydroxyl groups. This compound is part of the broader class of bromophenols, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methylbenzene-1,3-diol (also known as 4-methylresorcinol) using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Bromo-4-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Palladium catalysts and boronic acids or esters in the presence of a base for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of 2-bromo-4-methylquinone.
Reduction: Formation of 4-methylbenzene-1,3-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-4-methylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 2-Bromo-4-methylbenzene-1,3-diol involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects. These interactions can affect various molecular targets and pathways, leading to antimicrobial or antioxidant activities.
相似化合物的比较
Similar Compounds
4-Methylbenzene-1,3-diol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrobenzene-1,3-diol: Contains a nitro group instead of a methyl group, leading to different chemical and biological properties.
2-Bromo-4-chlorobenzene-1,3-diol: Contains a chlorine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-methylbenzene-1,3-diol is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-bromo-4-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-3-5(9)6(8)7(4)10/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYWVSNGGQHKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

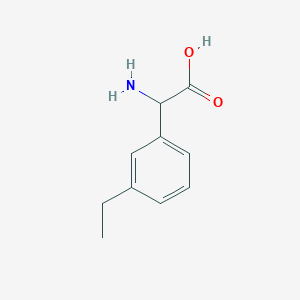
![2-[3-(Methoxymethyl)phenyl]propan-2-ol](/img/structure/B7963543.png)
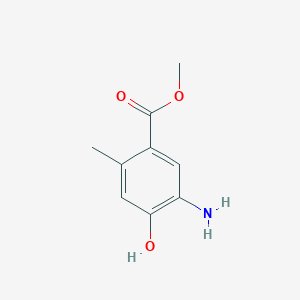
![[3-(Oxan-4-yl)phenyl]methanol](/img/structure/B7963572.png)
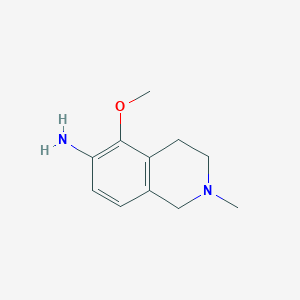
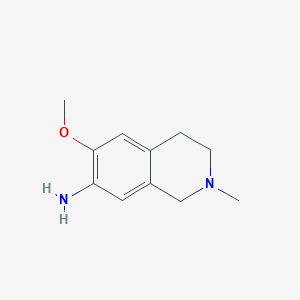
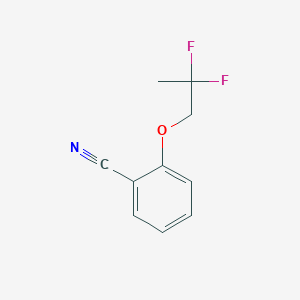
![2-Bromo-imidazo[1,2-c]pyrimidine](/img/structure/B7963590.png)
![2-Bromoimidazo[1,2-A]pyrazine](/img/structure/B7963593.png)
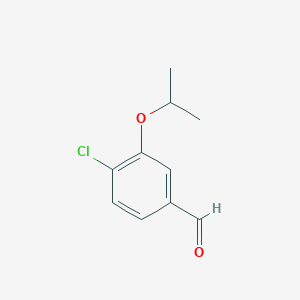
![6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B7963605.png)
![3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine](/img/structure/B7963611.png)
